molecular formula C27H31FN2O5 B160984 Sagandipine CAS No. 126294-30-2

Sagandipine

Cat. No. B160984
CAS RN: 126294-30-2
M. Wt: 482.5 g/mol
InChI Key: BFLVNSZFGLVPLU-UHFFFAOYSA-N
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Description

Sagandipine is a novel compound that has been developed to target a variety of therapeutic indications. It is a small molecule that has been studied in several different laboratory models, including animals, and has shown promising results in the treatment of various conditions, such as cancer and neurodegenerative diseases. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions for sagandipine research.

Scientific Research Applications

  • Pharmacological Research and Development : Drug discovery and development involve a complex interplay of chemistry, pharmacology, and clinical sciences. This process has greatly advanced medicine in the past century, with molecular biology and genomics playing increasingly crucial roles (Drews, 2000).

  • Pharmacokinetics and Modeling : The study of pharmacokinetics, particularly through modeling and simulation, is vital in drug formulation design. It helps in optimizing drug release and efficacy, which could be essential for Sagandipine's development (Grabnar, Belic, Mrhar, & Karba, 1998).

  • Pharmacogenomics : Understanding individual genetic variations is crucial for predicting drug responses. This approach can provide insights into how different individuals might respond to drugs like Sagandipine, enhancing personalized medicine (Hamilton, 2015).

  • Innovations in Drug Research : The use of tools like PET scans in drug research offers insights into the pharmacokinetics and pharmacodynamics of drugs, potentially applicable in Sagandipine research (Fowler, Volkow, Wang, Ding, & Dewey, 1999).

  • Biomedical Applications of Plant Research : Research into bioactive compounds from plants has led to the development of models for human diseases and potential drug candidates. This approach could be relevant in exploring the therapeutic potentials of Sagandipine (James, Panter, Gaffield, & Molyneux, 2004).

  • Ethnopharmacology Trends : Traditional plant-based treatments have guided the discovery of many drugs. Ethnopharmacology could play a role in identifying the therapeutic potentials of Sagandipine (Gilani & Atta-ur-rahman, 2005).

  • Drug Formulation and Bioavailability : Research on improving bioavailability, such as the use of solid lipid nanoparticles in drug delivery, could be applicable in the development of Sagandipine formulations (Manjunath & Venkateswarlu, 2006).

  • Historical Perspective of Drug Discovery : The history of drug discovery, such as the introduction of benzodiazepines, provides context for current research methodologies and could inform Sagandipine research (López-Muñoz, Álamo, & García‐García, 2011).

properties

IUPAC Name

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLVNSZFGLVPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925496
Record name Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sagandipine

CAS RN

126294-30-2
Record name Sagandipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126294302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAGANDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O65J0B72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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